Bis(4-chlorobutyl) ether
CAS No.: 6334-96-9
Cat. No.: VC21102736
Molecular Formula: C8H16Cl2O
Molecular Weight: 199.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6334-96-9 |
|---|---|
| Molecular Formula | C8H16Cl2O |
| Molecular Weight | 199.11 g/mol |
| IUPAC Name | 1-chloro-4-(4-chlorobutoxy)butane |
| Standard InChI | InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 |
| Standard InChI Key | PVBMXMKIKMJQRK-UHFFFAOYSA-N |
| SMILES | C(CCCl)COCCCCCl |
| Canonical SMILES | C(CCCl)COCCCCCl |
Introduction
Chemical Structure and Identifiers
Bis(4-chlorobutyl) ether, with the IUPAC name 1-chloro-4-(4-chlorobutoxy)butane, is an acyclic halogenated ether characterized by two chlorobutyl chains connected by an oxygen atom. The compound contains terminal chlorine atoms positioned at the end of each butyl chain, creating a symmetrical structure.
Table 1: Chemical Identifiers for Bis(4-chlorobutyl) ether
| Parameter | Value |
|---|---|
| CAS Number | 6334-96-9 |
| Molecular Formula | C₈H₁₆Cl₂O |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | 1-chloro-4-(4-chlorobutoxy)butane |
| Linear Formula | Cl(CH₂)₄O(CH₂)₄Cl |
| SMILES Notation | ClCCCCOCCCCCl |
| InChI Key | PVBMXMKIKMJQRK-UHFFFAOYSA-N |
| MDL Number | MFCD00019006 |
| Beilstein Reference | 1739861 |
This symmetric molecule contains an ether functional group (C-O-C) with two identical 4-chlorobutyl chains extending from the central oxygen atom. The terminal chlorine atoms are important reactive sites that contribute to the compound's utility in organic synthesis .
Physical and Chemical Properties
Bis(4-chlorobutyl) ether exists as a clear, colorless liquid at standard conditions. Its physical properties have been well-characterized through various analytical techniques, making it suitable for applications requiring specific physical parameters.
Table 2: Physical and Chemical Properties of Bis(4-chlorobutyl) ether
| Property | Value |
|---|---|
| Physical State | Clear, colorless liquid |
| Boiling Point | 129-131°C at 10 mmHg |
| Flash Point | 110°C |
| Density | 1.081 g/mL at 25°C |
| Refractive Index | 1.4580 (or 1.4570-1.4600 at 20°C) |
| Solubility | Slightly soluble in chloroform, ethyl acetate, methanol |
| Storage Temperature | Ambient to refrigerated |
The compound has a relatively high boiling point due to its molecular weight and the presence of the ether linkage, which introduces some polarity into the molecule. The refractive index value of approximately 1.458 is consistent with other halogenated ethers of similar structure . Its density of 1.081 g/mL is higher than water, which is typical for halogenated organic compounds due to the presence of the heavier chlorine atoms .
Solubility studies indicate that Bis(4-chlorobutyl) ether has limited solubility in common organic solvents such as chloroform, ethyl acetate, and methanol, which influences its applications in organic synthesis and extraction processes . The modest solubility profile is attributed to the competing effects of the nonpolar hydrocarbon chains and the more polar ether and chlorine functionalities.
Synthesis Methods
Several synthetic routes have been developed for the preparation of Bis(4-chlorobutyl) ether, with variations in starting materials, reaction conditions, and yields. One well-documented method involves the reaction of tetrahydrofuran with phosphorus oxychloride and 1,4-dichlorobutane.
The synthesis procedure typically follows these steps:
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A solution of dried tetrahydrofuran (180.3g) is prepared in a three-necked flask.
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Phosphorus oxychloride (126.5g) is added dropwise under ice bath conditions.
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In a separate vessel, 400g of 1,4-dichlorobutane is added, and the temperature rises to approximately 70°C.
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The mixed solution from steps 1 and 2 is added dropwise, maintaining the internal temperature between 70-90°C.
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After addition, the temperature is lowered to 70°C, water (300g) is added, and the mixture is refluxed for 30 minutes.
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Unreacted tetrahydrofuran and by-product 1,4-dichlorobutane are removed by azeotropic distillation.
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After cooling to room temperature, the oil layer is separated, and the water layer is extracted with methyl ether.
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The combined organic phases are washed with 5% sodium bicarbonate and saturated brine, then dried over anhydrous sodium sulfate.
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The product is purified by vacuum distillation, yielding Bis(4-chlorobutyl) ether with a boiling point of 84-86°C at 0.5mm Hg .
This synthetic approach typically yields approximately 68% of the pure product. The reaction mechanism involves nucleophilic substitution, with the ether oxygen serving as a nucleophile in the formation of the final product .
Applications and Uses
Bis(4-chlorobutyl) ether has found applications in various fields of chemistry and pharmaceutical research, owing to its unique structure and reactive properties.
Pharmaceutical Intermediates
The compound serves as an important pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its terminal chlorine atoms can undergo substitution reactions to introduce various functional groups, making it a versatile building block for more complex molecules .
Organic Synthesis
In organic synthesis, Bis(4-chlorobutyl) ether is utilized as:
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An ether-containing linker for synthesizing organic compounds that require specific spatial arrangements.
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A reagent in the alkylation of anthracene-cyanoacrylic Diels-Alder adducts, facilitating the formation of complex polycyclic structures .
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A carbonyl and sulfhydryl reactive heterobifunctional cross-linking reagent, enabling the connection of different biomolecules or polymers through specific functional groups .
These applications take advantage of the compound's bifunctional nature, with two reactive chlorine atoms that can participate in various substitution reactions.
| Supplier | Purity | Available Sizes | Product Code |
|---|---|---|---|
| Thermo Scientific Chemicals | 99% | 5g, 25g, 100g | L17055-22, L17055-06, L17055-14 |
| TCI America | >98.0% (GC) | 25mL, 500mL | B0929-25ML, B0929-500ML |
| ChemScene | 98% | Various | CS-0158349 |
| Aladdin Scientific | min 97% (GC) | 100g | ALA-B152803-100g |
Commercial products are typically supplied as clear, colorless liquids with purity ranging from 97% to 99%. The compound is available in various package sizes to accommodate different research and industrial needs .
Regulatory Information
Bis(4-chlorobutyl) ether is subject to various regulatory frameworks governing chemicals in different jurisdictions.
Transport Classification
For transportation purposes, Bis(4-chlorobutyl) ether may be classified as follows:
Analytical Characterization
Various analytical techniques have been employed to characterize Bis(4-chlorobutyl) ether, providing important data for identification and quality control.
Spectroscopic Data
Mass spectrometry data for Bis(4-chlorobutyl) ether shows characteristic fragmentation patterns with significant peaks at m/z values of 91.0 (relative intensity 100.0), 55.0 (77.5), and 93.0 (33.4), among others. These fragmentation patterns are consistent with the molecular structure of the compound and can be used for its identification .
Nuclear magnetic resonance (NMR) spectroscopy provides additional confirmation of the compound's structure, with characteristic signals corresponding to the methylene groups adjacent to the ether oxygen and those adjacent to the chlorine atoms .
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